1,5-Octadien-3-one
CAS No.: 65213-86-7
Cat. No.: VC21211640
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol
Purity: 95% min.
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65213-86-7 |
---|---|
Molecular Formula | C8H12O |
Molecular Weight | 124.18 g/mol |
IUPAC Name | octa-1,5-dien-3-one |
Standard InChI | InChI=1S/C8H12O/c1-3-5-6-7-8(9)4-2/h4-6H,2-3,7H2,1H3 |
Standard InChI Key | VWYBQOFZVSNDAW-UHFFFAOYSA-N |
Isomeric SMILES | CC/C=C/CC(=O)C=C |
SMILES | CCC=CCC(=O)C=C |
Canonical SMILES | CCC=CCC(=O)C=C |
Introduction
Chemical Structure and Properties
Molecular Identity
1,5-Octadien-3-one has the molecular formula C8H12O and a molecular weight of approximately 124.18 g/mol . This eight-carbon chain compound features a ketone group at position 3 and double bonds at positions 1 and 5, creating its distinctive structure. The presence of these functional groups contributes to its reactivity and chemical behavior.
Isomeric Forms
Two primary stereoisomers of 1,5-Octadien-3-one exist, differentiated by the configuration around the double bond at position 5:
The stereochemistry of these isomers significantly influences their physical properties, reactivity patterns, and biological activities.
Structural Identifiers
The (E)-isomer of 1,5-Octadien-3-one is characterized by the following structural identifiers:
Identifier Type | Value |
---|---|
IUPAC Name | (5E)-octa-1,5-dien-3-one |
InChI | InChI=1S/C8H12O/c1-3-5-6-7-8(9)4-2/h4-6H,2-3,7H2,1H3/b6-5+ |
Canonical SMILES | CCC=CCC(=O)C=C |
These identifiers provide standardized representations of the compound's structure, essential for database searches and chemical information exchange in scientific research.
Chemical Classification and Properties
Chemical Class
1,5-Octadien-3-one belongs to the class of organic compounds known as enones . Enones are characterized by the presence of an unsaturated carbonyl group (C=C-C=O), which gives them distinctive reactivity patterns. This functional arrangement makes the compound electrophilic at multiple sites, contributing to its chemical versatility.
Physical Properties
While comprehensive physical data is limited in the available research, this compound is expected to exhibit properties typical of medium-chain enones, including:
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Moderate volatility
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Limited water solubility
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Good solubility in organic solvents
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Distinctive odor profile
Sensory Properties
The (E)-isomer of 1,5-Octadien-3-one has been described as having earthy and musty taste characteristics . This sensory profile makes it relevant in flavor chemistry and food science applications.
Biological Activity and Applications
Flavor Chemistry
Potential Activity | Mechanism | Research Status |
---|---|---|
Antimicrobial effects | Interaction with cell membranes | Preliminary investigations |
Flavor modulation | Interaction with taste receptors | Established in flavor chemistry |
Regulatory roles in plant biology | Signaling pathways | Hypothetical based on similar compounds |
These potential activities highlight the importance of further research into this compound's biological interactions and effects.
Synthesis and Preparation
General Synthetic Approaches
The synthesis of 1,5-Octadien-3-one typically involves creating the carbon skeleton with the appropriate functional groups and establishing the correct stereochemistry. Several approaches may be employed:
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Aldol condensation reactions to establish the enone structure
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Cross-coupling reactions to form the carbon-carbon bonds
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Selective reduction or oxidation of precursor compounds
Stereochemical Considerations
The synthesis of specific stereoisomers (E or Z) requires careful control of reaction conditions and may involve:
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Stereoselective reagents
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Catalysts that favor specific configurations
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Reaction conditions that influence the stereochemical outcome
Analytical Detection and Identification
Analytical Methods
Detection and analysis of 1,5-Octadien-3-one typically employ various analytical techniques:
Analytical Technique | Application | Information Obtained |
---|---|---|
Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification | Molecular weight, fragmentation pattern |
Nuclear Magnetic Resonance (NMR) | Structural elucidation | Chemical shifts, coupling constants, stereochemistry |
Infrared Spectroscopy (IR) | Functional group identification | Presence of C=O and C=C groups |
Ultraviolet-Visible Spectroscopy (UV-Vis) | Conjugated system analysis | Absorption maxima related to the conjugated enone |
These analytical approaches are essential for confirming the identity and purity of synthesized or isolated 1,5-Octadien-3-one.
Structural Confirmation
Confirmation of the specific isomer (E or Z) typically requires detailed NMR analysis, particularly focused on the coupling constants and chemical shifts associated with the olefinic protons. The InChI identifier provides a standardized representation of the stereochemistry, as seen in the identifier for the (E)-isomer .
Research Status and Knowledge Gaps
Current Research Status
Based on literature review, relatively few articles have been published specifically on 1,5-Octadien-3-one . This indicates a significant gap in our understanding of this compound, presenting opportunities for further research in several areas.
Research Opportunities
Key areas for further investigation include:
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Comprehensive characterization of physical and chemical properties
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Exploration of biological activities and mechanisms
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Development of efficient and stereoselective synthetic routes
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Applications in flavor chemistry and food science
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Potential roles in medicinal chemistry and materials science
Comparative Analysis
Comparison with Similar Compounds
1,5-Octadien-3-one shares structural features with other enones but has distinctive characteristics:
Compound | Similarities | Differences | Notable Properties |
---|---|---|---|
1,5-Hexadien-3-one | Enone structure, conjugated system | Shorter carbon chain | Different volatility profile |
1,5-Decadien-3-one | Enone structure, double bond positions | Longer carbon chain | Different solubility properties |
4-Hexen-3-one | Ketone at similar position | Fewer double bonds | Different reactivity pattern |
These comparisons help contextualize 1,5-Octadien-3-one within the broader family of enone compounds and highlight its unique structural features.
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